molecular formula C18H20N2O5 B12477959 2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol

2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol

Cat. No.: B12477959
M. Wt: 344.4 g/mol
InChI Key: HBJBSSYSCMUQFR-UHFFFAOYSA-N
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Description

2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (–CH=N). Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between an aldehyde and an amine. One common method involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, resulting in the formation of the Schiff base product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–CH=N) plays a crucial role in its bioactivity. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol is unique due to its specific substitution pattern and the presence of both ethoxy and nitro groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-ethoxy-6-[(2-hydroxy-5-propylphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C18H20N2O5/c1-3-5-12-6-7-16(21)15(8-12)19-11-13-9-14(20(23)24)10-17(18(13)22)25-4-2/h6-11,21-22H,3-5H2,1-2H3

InChI Key

HBJBSSYSCMUQFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O

Origin of Product

United States

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